3-methoxy-4-nitro-N-phenylaniline CAS registry number search
3-methoxy-4-nitro-N-phenylaniline CAS registry number search
Technical Whitepaper: Synthesis, Mechanistic Causality, and Application of 3-Methoxy-4-nitro-N-phenylaniline (CAS 723296-85-3)
Executive Summary
The compound 3-methoxy-4-nitro-N-phenylaniline (CAS Registry Number: 723296-85-3) is a highly functionalized diarylamine that serves as a critical intermediate in both pharmaceutical drug discovery and the development of organic electronic materials[1],[2]. Structurally characterized by a diphenylamine core equipped with an electron-donating methoxy group and an electron-withdrawing nitro group, this molecule exhibits unique push-pull electronic characteristics. This guide provides a deep-dive into its physicochemical profile, retrosynthetic strategies, and self-validating experimental protocols designed for high-yield synthesis.
Physicochemical Profiling
Understanding the fundamental properties of 3-methoxy-4-nitro-N-phenylaniline is essential for predicting its behavior in reaction mixtures and biological assays. The following quantitative data summarizes its core profile[1],[2],[3]:
| Property | Value | Structural Significance |
| CAS Registry Number | 723296-85-3 | Unique identifier for literature and patent indexing. |
| Molecular Formula | C₁₃H₁₂N₂O₃ | Dictates stoichiometry in downstream derivatizations. |
| Molecular Weight | 244.25 g/mol | Standard mass for molarity calculations. |
| Exact Mass | 244.0848 Da | Target mass for high-resolution LC-MS (m/z 245.09 [M+H]⁺). |
| Topological Polar Surface Area | ~67.1 Ų | Indicates moderate membrane permeability potential. |
| LogP (Predicted) | ~3.69 | Highly lipophilic; requires non-polar solvents for extraction. |
Retrosynthetic Strategy & Mechanistic Causality
Novice chemists often default to transition-metal catalysis (such as Ullmann or Buchwald-Hartwig couplings) when synthesizing diarylamines. However, as a Senior Application Scientist, one must analyze the electronic topology of the target molecule to select the thermodynamically and economically superior route.
For 3-methoxy-4-nitro-N-phenylaniline, the strategic placement of the nitro group at the C4 position strongly withdraws electron density from the aromatic ring via resonance. This electronic deactivation highly activates the C1 position (para to the nitro group) toward Nucleophilic Aromatic Substitution (S_NAr) . If 4-fluoro-2-methoxy-1-nitrobenzene is used as the starting material, the highly electronegative fluorine atom stabilizes the anionic Meisenheimer transition state, making S_NAr the most efficient, scalable, and "green" pathway.
Conversely, if the fluoro-precursor is unavailable and one must rely on 4-bromo-2-methoxy-1-nitrobenzene, a Palladium-Catalyzed Buchwald-Hartwig Amination becomes necessary[4]. The nitro group can occasionally poison palladium catalysts; thus, bulky, electron-rich ligands (like XPhos) must be deployed to accelerate the oxidative addition and force the catalytic cycle forward[4],[5].
Figure 1: Strategic decision tree for the synthesis of 3-methoxy-4-nitro-N-phenylaniline.
Validated Experimental Protocols
The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure scientific integrity and reproducibility.
Protocol A: Scalable S_NAr Pathway (Primary Recommendation)
Objective: Synthesize the target compound exploiting the para-nitro activation.
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Reaction Assembly: In a dry round-bottom flask, dissolve 4-fluoro-2-methoxy-1-nitrobenzene (1.0 equiv, 10 mmol) and aniline (1.1 equiv, 11 mmol) in anhydrous DMF (20 mL). Add anhydrous K₂CO₃ (2.0 equiv, 20 mmol).
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Causality: K₂CO₃ is a mild inorganic base that easily deprotonates the aniline nucleophile without causing hydrolytic cleavage of the starting material. DMF, a polar aprotic solvent, is critical for stabilizing the polar Meisenheimer complex intermediate.
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Thermal Activation: Heat the vigorously stirred mixture to 90 °C under a nitrogen atmosphere for 12 hours.
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Self-Validating IPC: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot disappears and a new, intensely yellow/orange spot (characteristic of nitro-diarylamines) emerges at a lower R_f.
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Quench and Isolation: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice water.
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Causality: The highly polar DMF and inorganic salts dissolve in the aqueous phase, while the hydrophobic diarylamine product crashes out as a solid precipitate, driving purity without the need for column chromatography.
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Purification: Filter the yellow precipitate under vacuum, wash with cold water (3 × 20 mL), and recrystallize from hot ethanol to afford the pure product.
Protocol B: Buchwald-Hartwig Cross-Coupling (Alternative)
Objective: Synthesize the target compound from deactivated brominated precursors[4].
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Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous toluene (10 mL) under an argon atmosphere. Stir for 10 minutes until the solution turns deep red.
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Substrate Addition: Add 4-bromo-2-methoxy-1-nitrobenzene (1.0 equiv, 5 mmol), aniline (1.2 equiv, 6 mmol), and Cs₂CO₃ (1.5 equiv, 7.5 mmol).
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Coupling: Heat the mixture at 100 °C for 12 hours.
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Self-Validating IPC: Perform LC-MS analysis. The presence of a dominant peak at m/z 245.1 [M+H]⁺ confirms successful C-N bond formation.
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Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, concentrate the filtrate, and purify via flash column chromatography.
Downstream Derivatization: Pathway to Privileged Scaffolds
The true value of 3-methoxy-4-nitro-N-phenylaniline lies in its utility as an advanced intermediate. Catalytic hydrogenation of the nitro group (using Pd/C and H₂ gas) yields 4-amino-3-methoxy-N-phenylaniline , an unsymmetrical 1,2-diamine.
This diamine is a "privileged scaffold" precursor. Condensation with carboxylic acids or aldehydes yields highly substituted benzimidazoles , which are ubiquitous in targeted therapeutics such as kinase inhibitors. Alternatively, condensation with 1,2-diketones yields quinoxalines , which are highly prized in materials science as electron-transporting layers in OLEDs and as fluorescent probes.
Figure 2: Downstream derivatization pathways of the core diarylamine into privileged scaffolds.
References
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ChemSrc. "N-(3-methoxy-4-nitrophenyl)benzenamine | CAS#:723296-85-3". Available at:[Link]
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NIH / PMC. "Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles". Available at:[Link]
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Beilstein Journals. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series". Available at:[Link]
Sources
- 1. 723296-85-3|3-Methoxy-4-nitro-N-phenylaniline|BLD Pharm [bldpharm.com]
- 2. N-(3-methoxy-4-nitrophenyl)benzenamine | CAS#:723296-85-3 | Chemsrc [chemsrc.com]
- 3. guidechem.com [guidechem.com]
- 4. Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
